Cas no 1160246-32-1 (3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)

3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile
- 3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile
- 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile
- 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile
- AKOS005169029
- STK510310
- SCHEMBL13199610
- DTXSID001218517
- EN300-232181
- 2-(5-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ETHYL CYANIDE
- 3-{5-METHYLPYRAZOLO[3,4-B]PYRIDIN-1-YL}PROPANENITRILE
- 1160246-32-1
- 3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanenitrile
-
- MDL: MFCD12405253
- インチ: InChI=1S/C10H10N4/c1-8-5-9-7-13-14(4-2-3-11)10(9)12-6-8/h5-7H,2,4H2,1H3
- InChIKey: JXCZAASFIFPDMO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(N=C1)N(CCC#N)N=C2
計算された属性
- せいみつぶんしりょう: 186.090546336Da
- どういたいしつりょう: 186.090546336Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232181-0.05g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
Chemenu | CM272314-5g |
3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |
1160246-32-1 | 97% | 5g |
$787 | 2023-02-19 | |
Chemenu | CM272314-10g |
3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |
1160246-32-1 | 97% | 10g |
$1248 | 2021-08-18 | |
Enamine | EN300-232181-0.5g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
Enamine | EN300-232181-10g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 10g |
$2024.0 | 2023-09-15 | ||
Ambeed | A204311-1g |
3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |
1160246-32-1 | 97% | 1g |
$265.0 | 2024-04-26 | |
Enamine | EN300-232181-5g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 5g |
$1364.0 | 2023-09-15 | ||
Enamine | EN300-232181-5.0g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
Chemenu | CM272314-5g |
3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |
1160246-32-1 | 97% | 5g |
$743 | 2021-08-18 | |
Enamine | EN300-232181-0.25g |
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |
1160246-32-1 | 95% | 0.25g |
$188.0 | 2024-06-20 |
3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrileに関する追加情報
Comprehensive Guide to 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile (CAS No. 1160246-32-1)
3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile (CAS No. 1160246-32-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazolo[3,4-b]pyridine derivative is known for its unique structural properties, making it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for its synthesis methods, applications in medicinal chemistry, and biological activity, reflecting its growing importance in modern science.
The molecular structure of 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms. This scaffold is highly sought after due to its ability to interact with various biological targets, particularly in the development of kinase inhibitors and anticancer agents. The presence of the propanenitrile moiety further enhances its reactivity, enabling diverse chemical modifications for tailored applications. Recent studies highlight its potential in addressing drug-resistant diseases, a hot topic in current biomedical research.
In the pharmaceutical industry, 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile is often explored as a building block for small-molecule drugs. Its heterocyclic framework mimics natural ligands, making it suitable for targeting enzymes and receptors involved in inflammation, oncology, and metabolic disorders. For instance, analogs of this compound have shown promise in modulating JAK-STAT signaling pathways, a key area of interest for autoimmune disease treatments. Additionally, its nitrile group offers a handle for further derivatization, aligning with the trend of fragment-based drug design.
Beyond pharmaceuticals, 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile finds utility in agrochemical research. Its structural motifs are leveraged to develop novel pesticides and herbicides with improved efficacy and environmental safety. The compound’s stability under various conditions also makes it a candidate for material science applications, such as organic electronics and fluorescent probes. These interdisciplinary uses underscore its versatility and align with the increasing demand for multifunctional chemicals in sustainable technologies.
The synthesis of 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile typically involves multi-step organic reactions, including cyclization and functional group transformations. Researchers often optimize protocols to achieve high yields and purity, addressing challenges like regioselectivity and scalability. Recent advancements in green chemistry have also influenced its production, with efforts to reduce waste and energy consumption—a priority for industries aiming for carbon neutrality.
Market trends indicate rising demand for 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile, driven by its applications in precision medicine and sustainable agriculture. Suppliers and manufacturers are expanding their portfolios to include this compound, catering to academic and industrial clients. Its patent landscape reveals ongoing innovations, particularly in combination therapies and drug delivery systems. For buyers, factors like purity specifications, batch consistency, and regulatory compliance are critical considerations.
In summary, 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile (CAS No. 1160246-32-1) is a pivotal compound bridging chemistry and life sciences. Its structural versatility, biological relevance, and industrial applicability position it as a cornerstone in modern research. As scientific inquiries evolve, this molecule is poised to play an even greater role in addressing global health and environmental challenges.
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